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molecular formula C12H12O2 B8315797 2-methyl-1H-inden-1-yl acetate

2-methyl-1H-inden-1-yl acetate

Cat. No. B8315797
M. Wt: 188.22 g/mol
InChI Key: XJBIVHBLBZIQPR-UHFFFAOYSA-N
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Patent
US07250528B2

Procedure details

Using the same experimental procedure as under a), 2-methylcinnamaldehyde (21 g, 0.14 mol) in AcOH (27 g), FeCl3·6H2O (6 ml of a 0.25 M solution in Ac2O, 1.5 mmol) in Ac2O (53 g) were reacted together. After a further 2 hours at reflux the cooled mixture was treated to the same workup and purification as before to provide the title compound
Quantity
21 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
27 g
Type
reactant
Reaction Step Three
[Compound]
Name
FeCl3·6H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
53 g
Type
solvent
Reaction Step Six
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[CH:4]=[CH:5][CH:6]=O.[CH3:12][C:13]([OH:15])=[O:14]>CC(OC(C)=O)=O>[C:13]([O:15][CH:1]1[C:2]2[C:3](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:4]=[C:5]1[CH3:6])(=[O:14])[CH3:12]

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
CC1=C(C=CC=O)C=CC=C1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
27 g
Type
reactant
Smiles
CC(=O)O
Step Four
Name
FeCl3·6H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)OC(=O)C
Step Six
Name
Quantity
53 g
Type
solvent
Smiles
CC(=O)OC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted together
TEMPERATURE
Type
TEMPERATURE
Details
After a further 2 hours at reflux the cooled mixture
Duration
2 h
ADDITION
Type
ADDITION
Details
was treated to the same workup and purification as before

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1C(=CC2=CC=CC=C12)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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